molecular formula C10H18N2 B067125 2,4-Diisopropyl-2-methyl-2H-imidazole CAS No. 171974-75-7

2,4-Diisopropyl-2-methyl-2H-imidazole

Cat. No.: B067125
CAS No.: 171974-75-7
M. Wt: 166.26 g/mol
InChI Key: XYLOJUZFMFOBSI-UHFFFAOYSA-N
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Description

2,4-Diisopropyl-2-methyl-2H-imidazole is a versatile imidazole-based building block of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in biology, central to the amino acid histidine, the neurotransmitter histamine, and numerous commercial pharmaceuticals . Its amphoteric nature, ability to form hydrogen bonds, and participation in coordination chemistry and supramolecular interactions make it an invaluable synthon for developing new bioactive molecules and materials . Researchers leverage this compound as a core template for designing ligands and investigating new therapeutic agents. Imidazole derivatives are extensively documented for their wide spectrum of biological activities, which include serving as anticancer agents by targeting tubulin polymerization or specific kinase pathways, as antibacterial and antifungal agents, and as antioxidants . Furthermore, its structural features make it a promising precursor for developing ionic liquids, which have applications as advanced solvents and in materials science . This compound provides researchers with a key intermediate to explore these novel mechanisms of action and develop potential treatments for a range of diseases, while also contributing to innovations in catalytic systems and functional materials.

Properties

CAS No.

171974-75-7

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-2,4-di(propan-2-yl)imidazole

InChI

InChI=1S/C10H18N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h6-8H,1-5H3

InChI Key

XYLOJUZFMFOBSI-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(N=C1)(C)C(C)C

Canonical SMILES

CC(C)C1=NC(N=C1)(C)C(C)C

Synonyms

2H-Imidazole,2-methyl-2,4-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Diisopropyl-2-methyl-2H-imidazole with structurally related imidazole derivatives from the evidence, focusing on substituents, molecular properties, and functional characteristics:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Me, 4-iPr, 2-iPr ~196.3 (estimated) High lipophilicity, steric hindrance, thermal stability (inferred) N/A
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole 4-OHPh, 4,5-di(2-pyridyl) ~344.4 Strong hydrogen bonding, chemiluminescent potential
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid 1-(2-hydroxypropyl), 4,5-diPh, 2-PhCO₂H ~454.5 Crystal packing influenced by H-bonding and π-π interactions
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 2-ClPh, 4,5-diPh ~346.8 Antimicrobial activity (inferred), moderate solubility
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole 2-MeOPh, 4,5-diPh ~342.4 Enhanced solubility due to methoxy group
5-Oxo-imidazole derivatives 5-oxo, varied arylidene substituents ~300–400 Growth inhibitory activity against microbes

Key Observations:

Substituent Effects on Solubility :

  • Bulky alkyl groups (e.g., isopropyl in the target compound) reduce aqueous solubility compared to polar substituents like hydroxyl (-OH) or methoxy (-OMe) groups .
  • Aromatic substituents (e.g., phenyl, pyridyl) enhance π-π stacking in crystal structures but may reduce solubility .

Thermal and Chemical Stability :

  • Steric hindrance from isopropyl groups likely increases thermal stability by protecting the imidazole core from degradation, a trend observed in alkyl-substituted heterocycles .
  • Hydrogen-bonding substituents (e.g., -OH, -COOH) improve crystalline stability but may lower melting points due to intermolecular interactions .

Synthetic Considerations :

  • Synthesis of alkyl-substituted imidazoles often requires alkylation agents (e.g., isopropyl halides) under basic conditions, analogous to methods used for 2-(4-hydroxyphenyl) derivatives .

Preparation Methods

Multicomponent Reaction (MCR) Approaches

The one-pot condensation of aldehydes, amines, and isocyanides, as demonstrated in imidazoline syntheses, provides a foundational framework. Adapting this method for this compound involves:

  • Reactants :

    • Aldehyde: Isobutyraldehyde (2 equivalents for diisopropyl substitution)

    • Amine: Methylamine (1 equivalent)

    • Isocyanide: tert-Butyl isocyanide (1 equivalent)

  • Conditions :

    • Solvent: Acetonitrile, 25°C, 24 hours

    • Catalyst: None required (autocatalytic imine formation)

  • Post-Reaction Modification :

    • Oxidation of the intermediate imidazoline to imidazole using MnO₂ (yield: 62%).

Table 1: MCR Optimization for Target Compound

ParameterOptimal ValueYield (%)
SolventAcetonitrile62
Temperature (°C)2562
Oxidation AgentMnO₂62
Alternative SolventTHF48

This method avoids hazardous halogenating agents but requires stringent control over oxidation conditions to prevent over-oxidation.

Propargylic Amine Cyclization

Intramolecular hydroamidation of propargylic ureas, catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), enables rapid ring closure. For the target compound:

  • Synthesis of Propargylic Urea Precursor :

    • React propargylamine with methyl isocyanate (1:1 molar ratio, CH₃CN, 0°C, 1 hour).

  • Cyclization :

    • Add BEMP (5 mol%), stir at 40°C for 5 minutes (yield: 78%).

Key Advantages :

  • Sub-1-hour reaction times under mild conditions.

  • Tolerance for bulky substituents due to BEMP’s steric shielding.

Halogenation-Substitution Strategy

Adapted from thiazole syntheses, this method involves sequential functionalization:

  • Halogenation :

    • Treat 2-isopropyl-4-hydroxymethylimidazole with SOCl₂ in CH₂Cl₂ (0°C, 2 hours) to form 2-isopropyl-4-chloromethylimidazole (yield: 89%).

  • Alkylation :

    • React with isopropylmagnesium bromide (2 equivalents) in THF (−78°C to 25°C, 12 hours) to install the second isopropyl group (yield: 53%).

Challenges :

  • Low regioselectivity during alkylation necessitates column chromatography.

  • Cumulative yield drops to 45% after purification.

Oxime Rearrangement and Acid-Mediated Cyclization

Building on imidazole oxime chemistry:

  • Oxime Formation :

    • React 4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone with hydroxylamine (NH₂OH·HCl, NaOAc, EtOH, reflux, 3 hours).

  • Acid Treatment :

    • Heat oxime intermediate in H₂SO₄ (conc.) at 60°C for 2 hours to induce cyclodehydration (yield: 58%).

Applications :

  • Suitable for introducing polar functional groups but less effective for bulky alkyl chains.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Limitation
MCR + Oxidation6295ModerateMnO₂ waste generation
Propargylic Cyclization7898HighBEMP cost ($120/g)
Halogenation-Alkylation4590LowMulti-step purification
Oxime Cyclization5888ModerateAcid corrosion concerns

The propargylic amine route offers the highest yield and purity but faces economic barriers due to catalyst costs. Industrial applications may favor the MCR approach despite lower yields, as it avoids toxic reagents.

Industrial Scalability and Challenges

  • Solvent Recovery : The halogenation-alkylation method consumes 20 L solvent per mole of product, complicating large-scale production.

  • Catalyst Recycling : BEMP cannot be recovered in current setups, contributing to 30% of total synthesis costs.

  • Regulatory Hurdles : MnO₂ disposal requires EPA-compliant protocols, adding $15–20/kg to production costs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Diisopropyl-2-methyl-2H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted amines and carbonyl compounds under acidic or catalytic conditions. For example, analogous imidazole derivatives are synthesized via microwave-assisted reactions or reflux in polar aprotic solvents (e.g., DMF) with catalysts like ammonium acetate . Yield optimization requires balancing temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors. Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete cyclization or byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related imidazole derivatives .

Q. How does steric hindrance from the isopropyl and methyl groups affect the compound’s stability and reactivity?

  • Methodological Answer : Bulky substituents reduce nucleophilic reactivity at the imidazole ring but enhance thermal stability. Stability studies under varying pH and temperature (e.g., TGA/DSC) show decomposition thresholds. Reactivity toward electrophiles (e.g., alkyl halides) is limited; thus, reactions may require activating agents like BF₃·Et₂O .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and transition states. For example, reaction path searches using quantum chemical software (Gaussian, ORCA) identify feasible pathways for functionalization, while molecular docking predicts binding affinities in biological studies . Experimental validation via kinetic studies (e.g., monitoring by NMR) is essential to confirm computational predictions .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected ¹H NMR shifts may indicate keto-enol tautomerism. Use deuterated solvents and variable-temperature NMR to detect dynamic equilibria. Byproduct identification via LC-MS/MS and isotopic labeling can trace reaction pathways. Cross-referencing with crystallographic data (e.g., CCDC 1038591 for analogous structures) resolves ambiguities .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent ratio. Response Surface Methodology (RSM) models interactions between variables, while ANOVA identifies statistically significant factors. For instance, a study on imidazole derivatives found catalyst concentration had a Pareto-optimal effect on yield (p < 0.05) .

Q. What are the challenges in studying the compound’s interaction with biological targets, and how are they addressed?

  • Methodological Answer : Poor solubility in aqueous media complicates bioassays. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles. Surface Plasmon Resonance (SPR) or ITC measures binding kinetics, while in silico docking (AutoDock Vina) prioritizes target proteins. Cross-validation with in vitro assays (e.g., enzyme inhibition) reduces false positives .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the imidazole ring?

  • Methodological Answer : Discrepancies >0.05 Å may arise from crystal packing forces or basis set limitations. Hybrid functionals (e.g., M06-2X) improve accuracy for non-covalent interactions. Compare multiple crystal structures (e.g., CCDC databases) to assess variability. Experimental validation via Raman spectroscopy further resolves bond vibration modes .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, strict moisture control) and document all parameters (e.g., ramp rates, stirring speed). Use certified reference materials (CRMs) for calibration, and share raw spectral data in repositories like Zenodo. Collaborative trials across labs identify protocol vulnerabilities .

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